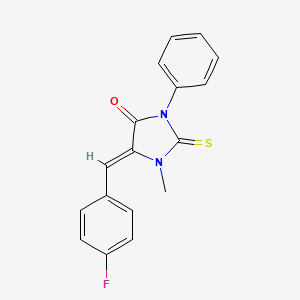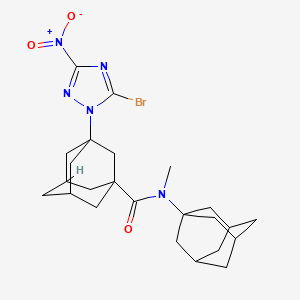
8-甲基-2-(3-吡啶基)-N-(2-吡啶基甲基)-4-喹啉甲酰胺
描述
8-methyl-2-(3-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide belongs to a class of compounds known as quinolines, which are characterized by a fused ring structure combining a benzene ring and a pyridine ring. This compound is related to various quinoline derivatives studied for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions, such as the formal [3 + 2 + 1] cycloaddition of enaminones, aryl methyl ketones, and aryl amines, as described by Zhao et al. (2019) in their synthesis of 2,3-diaroyl quinolines (Zhao et al., 2019). Such methods enable the efficient construction of complex fused heterocycles.
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures with significant bioactive potential. The molecular structure is often characterized by intramolecular hydrogen bonds and specific substituents that enhance biological activity. For instance, Lord et al. (2009) studied the structure-activity relationship of quinoline-8-carboxamides, highlighting the importance of substituents and intramolecular hydrogen bonds (Lord et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including cyclization, acylation, and substitution, to yield a range of polycyclic heterocycles. Clayden et al. (2005) described the synthesis of diverse polycyclic heterocycles, including pyrrolopyridines and azaspirocyclic beta-lactams, from quinoline carboxamides (Clayden et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives vary based on their molecular structure and substituents. Shishkina et al. (2018) found polymorphic modifications in a quinoline derivative, demonstrating its potential as a hypertension remedy (Shishkina et al., 2018).
科学研究应用
抗菌和DNA-解旋酶抑制
喹啉衍生物已被合成并评估其抗菌活性和DNA-解旋酶抑制作用。一系列化合物,包括与目标化学物质相似的化合物,显示了DNA解旋酶抑制和抗菌效力之间的相关性,表明它们在开发新的抗菌剂中的潜在应用 (Domagala 等人,1988 年).
阴离子识别和传感
吡啶和喹啉的双阳离子衍生物已显示出在溶液中与阴离子有强结合力,对特定阴离子(如氯离子)具有选择性。此特性对于开发用于检测各种环境和生物背景下的阴离子的传感器至关重要 (Dorazco‐González 等人,2010 年).
水中荧光阴离子传感
喹啉的衍生物在经过修饰后,表现出被水中的阴离子猝灭荧光,使其成为生物和环境样本中阴离子传感的潜在候选者。此应用与检测核苷酸和其他生物学相关的阴离子特别相关 (Dorazco‐González 等人,2014 年).
复杂杂环结构的合成
对喹啉衍生物的研究涉及复杂杂环结构的合成,例如吡喃并[3,2-h]喹啉,这对于开发具有潜在药理活性的新型化合物很重要 (Khalil 等人,1991 年).
新型抑制剂的开发
喹啉甲酰胺已被探索为酶(如共济失调毛细血管扩张症突变 (ATM) 激酶)的有效且选择性抑制剂,证明了它们在治疗应用中的潜力,尤其是在癌症研究中 (Degorce 等人,2016 年).
属性
IUPAC Name |
8-methyl-2-pyridin-3-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-6-4-9-18-19(22(27)25-14-17-8-2-3-11-24-17)12-20(26-21(15)18)16-7-5-10-23-13-16/h2-13H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLMFYDJUGMZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4618176.png)
![3-[(5-nitro-2-furyl)methylene]-1,4-dioxan-2-one](/img/structure/B4618181.png)
![2-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4618192.png)
![3-(2,5-difluorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4618196.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4618208.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B4618215.png)
![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzonitrile](/img/structure/B4618221.png)
![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618224.png)

![N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B4618238.png)
![2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B4618243.png)

![2-[(3-{[4-(methylthio)benzyl]amino}propyl)amino]ethanol dihydrochloride](/img/structure/B4618261.png)